molecular formula C13H12O2 B13600976 1-(5-(P-tolyl)furan-2-yl)ethan-1-one

1-(5-(P-tolyl)furan-2-yl)ethan-1-one

Cat. No.: B13600976
M. Wt: 200.23 g/mol
InChI Key: HNDUDCBPJVAPTQ-UHFFFAOYSA-N
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Description

1-(5-(P-tolyl)furan-2-yl)ethan-1-one , with a molecular weight of 200.23 g/mol and the formula C13H12O2, is a valuable heterocyclic building block in organic and medicinal chemistry. Its structure, featuring a furan ring substituted at the 5-position with a p-tolyl group (4-methylphenyl) and at the 2-position with an acetyl group, confers unique electronic and steric properties that are exploitable in various synthetic pathways. This compound serves as a key precursor for synthesizing a diverse range of biologically active heterocycles, including pyrazoline, thiazole, and 1,3,4-thiadiazole derivatives. Research indicates that such derivatives exhibit promising antimicrobial profiles, with some showing significant activity against Gram-positive and Gram-negative bacteria. The compound can be synthesized via efficient one-pot multicomponent reactions involving arylglyoxals, acetylacetone, and phenols, yielding the product with excellent efficiency and simple purification. As a versatile intermediate, it enables researchers to explore novel chemical spaces in drug discovery and material science. This product is strictly for research purposes and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C13H12O2

Molecular Weight

200.23 g/mol

IUPAC Name

1-[5-(4-methylphenyl)furan-2-yl]ethanone

InChI

InChI=1S/C13H12O2/c1-9-3-5-11(6-4-9)13-8-7-12(15-13)10(2)14/h3-8H,1-2H3

InChI Key

HNDUDCBPJVAPTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(O2)C(=O)C

Origin of Product

United States

Preparation Methods

Reaction Overview

A highly efficient and practical method for synthesizing 1-(5-(p-tolyl)furan-2-yl)ethan-1-one derivatives involves a one-pot multicomponent reaction of arylglyoxals, acetylacetone, and phenols under mild conditions. This approach avoids harsh catalysts and complex purification steps.

Experimental Procedure

  • Reagents : Arylglyoxal (1 mmol), acetylacetone (1 mmol), and 2,6-dimethylphenol or 2,6-di-tert-butylphenol (1 mmol).
  • Solvent : Acetone (10 mL).
  • Conditions : The arylglyoxal and acetylacetone are refluxed in acetone for 1 hour. Then triethylamine (1 mmol) is added as a base, followed by the phenol derivative. The mixture is refluxed for an additional 2 hours.
  • Workup : After solvent removal, the product is washed with cold diethyl ether and recrystallized from a mixture of n-hexane and ethyl acetate (4:3).

Reaction Scheme and Yield

This method yields the target furan ethanone derivatives in excellent yields with simple workup and no need for chromatographic purification.

Step Reagents/Conditions Time Yield (%) Product Characteristics
1 Arylglyoxal + Acetylacetone, reflux in acetone 1 hour - Intermediate formation
2 Add triethylamine + phenol, reflux 2 hours 75-90% Yellow solid, recrystallized product

Characterization

The products were characterized by nuclear magnetic resonance spectroscopy, Fourier-transform infrared spectroscopy, electron ionization mass spectrometry, and elemental analysis, confirming the expected structure of this compound derivatives.

Preparation from Phenacyl Bromide and Furan Derivatives

Reaction Overview

Another approach involves the synthesis of furan ethanones via nucleophilic substitution reactions starting from phenacyl bromide and furan derivatives, followed by oxidation steps.

Experimental Procedure

  • Reagents : Phenacyl bromide (10 mmol), potassium xanthogenate (12 mmol), dry acetone (15 mL).
  • Conditions : Phenacyl bromide is stirred with potassium xanthogenate at 20°C for 20 minutes. After solvent evaporation, the residue is extracted and purified.
  • Oxidation : The intermediate is treated with aqueous hydrogen peroxide (34%, 2.5 mL) at 5–10°C, then stirred at room temperature for 2-3 hours.
  • Purification : The reaction mixture is extracted with ethyl acetate, washed, dried, and purified by flash chromatography.

Yield and Product Data

Compound Yield (%) Physical State Melting Point (°C) Key Spectral Data (IR cm⁻¹) Mass Spectrometry (m/z)
2-(5-Methylfuran-2-yl)-1-phenylethan-1-one 64 Pale yellow oil - 1693 (C=O) 215.1065 (M+H)+
2-(5-Ethylfuran-2-yl)-1-(p-tolyl)ethan-1-one 50 White solid 42–44 1693 (C=O) 215.1072 (calcd)

This method allows for the preparation of this compound with moderate yields and good purity, confirmed by proton and carbon nuclear magnetic resonance and high-resolution mass spectrometry.

Related Synthetic Routes and Derivative Formation

Chalcone and Pyridine Derivatives

Another method employs chalcones and malononitrile derivatives under reflux in acetic acid with ammonium acetate to form pyridine derivatives containing furan moieties. These methods highlight the use of substituted furan ethanones as building blocks in heterocyclic synthesis.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages References
One-pot multicomponent reaction Arylglyoxal, acetylacetone, phenol, triethylamine Reflux in acetone, ~3 h 75-90 Catalyst-free, simple workup
Phenacyl bromide substitution Phenacyl bromide, potassium xanthogenate, H2O2 Room temp, oxidation step 50-64 Mild conditions, chromatographic purification
Chalcone condensation Chalcones, malononitrile, ammonium acetate Reflux in acetic acid, 3-4 h Variable Versatile for heterocyclic synthesis

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The ketone group undergoes nucleophilic additions with nitrogen-based reagents:

Example reaction with hydrazine derivatives
Reaction with hydrazine hydrate in ethanol under reflux yields hydrazone derivatives (Fig. 1). This is a critical step for synthesizing pyrazole and thiazole hybrids .

ReagentConditionsProductYieldSource
Hydrazine hydrateEthanol, reflux, 4 hHydrazone intermediate85%
PhenylhydrazineEtOH, Δ, triethylaminePhenylhydrazone derivative78%

Cyclocondensation Reactions

The compound participates in one-pot multicomponent reactions to form fused heterocycles:

Synthesis of pyrano[2,3-d]pyrimidines
Reacting with malononitrile and aryl aldehydes in ethanol with piperidine catalyst produces pyranopyrimidine derivatives (Table 2) .

ComponentsCatalystTimeYieldApplication
Malononitrile + 4-chlorobenzaldehydePiperidine3 h89%Antimicrobial agents

Halogenation and Cross-Coupling

The furan ring’s α-position undergoes electrophilic substitution:

Bromination at C-5 of the furan ring
Treatment with N-bromosuccinimide (NBS) in CCl₄ under UV light selectively brominates the furan ring .

Halogenating AgentConditionsProductSelectivity
NBSCCl₄, UV, 25°C5-Bromo-furan derivative>95%

Oxidation and Reduction

Ketone reduction
NaBH₄ in methanol reduces the ketone to a secondary alcohol, which is further functionalized in drug intermediate synthesis .

Reducing AgentSolventProductYield
NaBH₄MeOH1-(5-(P-tolyl)furan-2-yl)ethanol92%

Heterocycle Formation

Thiazole synthesis
Reaction with thiourea derivatives and α-haloketones yields thiazole-containing hybrids with antimicrobial activity :

Reaction PartnerConditionsProduct TypeBioactivity
2-Bromoacetophenone + ThioureaEtOH, triethylamine, ΔAminothiazole derivativesAntibacterial (MIC: 8 µg/mL)

Catalytic Functionalization

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on the Aromatic Ring

Halogen-Substituted Analogues
  • 1-[5-(2-Fluorophenyl)furan-2-yl]ethan-1-one (CAS 1018586-73-6): Structure: Features a 2-fluorophenyl group instead of p-tolyl. Molecular weight: 204.2 g/mol .
  • 1-[5-(4-Chlorophenyl)furan-2-yl]ethan-1-one derivatives :
    • Example : 2-Chloro-1-(5-(5-(4-chlorophenyl)furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one (Compound 5a).
    • Properties : Chlorine substitution enhances lipophilicity and may improve antimicrobial activity. IR data show a C=O stretch at 1680 cm⁻¹, consistent with acetyl groups in similar compounds .
Amino and Alkoxy-Substituted Analogues
  • 1-[5-(2-Aminophenyl)furan-2-yl]ethan-1-one (CAS 62144-37-0): Structure: Contains a 2-aminophenyl group. Properties: The amino group is electron-donating, increasing furan ring electron density. This enhances nucleophilic reactivity, useful in condensation reactions (e.g., formation of thiosemicarbazones) .
  • 1-(5-Ethoxyfuran-2-yl)ethan-1-one (CAS 2126176-80-3) :
    • Structure : Ethoxy group at the 5-position of furan.
    • Properties : The ethoxy group improves solubility in polar solvents. Molecular weight: 154.17 g/mol .

Heterocyclic Hybrid Analogues

Pyrazole and Imidazole Hybrids
  • 1-(5-(5-(4-Chlorophenyl)furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one (7c): Structure: Integrates a pyrazole ring fused to the furan system. Anal. calcd: C, 62.28%; H, 5.60%; N, 7.78% .
  • Thiosemicarbazone Derivatives (e.g., 3a, 3b) :
    • Synthesis : Derived from 1-(2-(furan-2-yl)-4-methyl-1H-imidazol-5-yl)ethan-1-one and hydrazinecarbothioamides.
    • Applications : Evaluated for antimicrobial properties, though specific data for the p-tolyl variant are unavailable .
Thiophene and Triazole Analogues
  • 1-[5-(2-Phenyleth-1-ynyl)-2-thienyl]ethan-1-one (CAS 175203-54-0) :
    • Structure : Replaces furan with thiophene and introduces an acetylene linkage.
    • Properties : Thiophene’s higher aromaticity compared to furan may stabilize the molecule in catalytic applications. Molecular weight: 226.29 g/mol .
  • 1-(5-Methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethan-1-one: Synthesis: Derived from carbodithioates in 2-propanol. Reactivity: The triazole ring offers sites for further functionalization, such as Suzuki couplings .

Physicochemical and Spectral Comparisons

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) IR C=O Stretch (cm⁻¹) Notable Properties
1-(5-(p-Tolyl)furan-2-yl)ethan-1-one p-Tolyl C₁₃H₁₂O₂ 200.23 ~1680 (inferred) High lipophilicity
1-[5-(2-Fluorophenyl)furan-2-yl]ethan-1-one 2-Fluorophenyl C₁₂H₉FO₂ 204.20 Not reported Enhanced reactivity in SNAr
1-(5-Ethoxyfuran-2-yl)ethan-1-one 5-Ethoxy C₈H₁₀O₃ 154.17 Not reported Improved solubility in ethanol
2-Chloro-1-(5-(4-chlorophenyl)furan-2-yl)ethan-1-one 4-Chlorophenyl, chloroacetyl C₁₄H₁₁Cl₂NO₂ 308.15 1680 Antimicrobial potential

Biological Activity

1-(5-(P-tolyl)furan-2-yl)ethan-1-one, a compound characterized by its furan and aromatic moieties, has garnered attention in medicinal chemistry due to its potential biological activities. The structure comprises a furan ring substituted with a p-tolyl group at the 5-position and an ethanone functional group at the 1-position. This article explores the biological activities, synthetic methods, and potential applications of this compound.

Antimicrobial Properties

Research indicates that derivatives of furan-containing compounds exhibit significant antimicrobial activity against various pathogens. Specifically, this compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds suggest a promising antibacterial profile, with some exhibiting MIC values as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli .

Compound MIC (mg/mL) Target Pathogen
This compound<0.0039S. aureus, E. coli
3-(P-tolyl)-4,5-dihydro-1H-pyrazole0.025Various pathogens
5-(Furan-2-yl)-3-(p-tolyl)-4,5-dihydro-pyrazoleVariesAnticancer properties

Anticancer Activity

Recent studies have demonstrated the anticancer potential of compounds structurally related to this compound. In vitro assays have shown varying degrees of cytotoxicity against cancer cell lines such as A549 (lung carcinoma). For instance, novel chalcones derived from similar structures exhibited IC50 values ranging from 0.17 to 2.69 µM, indicating significant antiproliferative effects .

The mechanisms underlying the biological activities of this compound are primarily linked to its ability to interact with various biological targets. Interaction studies often focus on binding affinities with enzymes or receptors involved in disease pathways. For example, studies utilizing MTT assays have indicated that the compound may induce apoptosis in cancer cells through ROS-mediated pathways .

Case Studies

Several case studies highlight the compound's potential:

  • Antimicrobial Efficacy : A study evaluated several furan derivatives for their antimicrobial properties, revealing that those with p-tolyl substitutions exhibited enhanced activity against resistant bacterial strains.
  • Cytotoxicity in Cancer Cells : In a comparative study of chalcones, it was found that derivatives closely related to this compound showed significant cytotoxic effects on A549 cells while sparing normal lung cells, suggesting a selective action that could minimize side effects in therapeutic applications .

Synthetic Methods

The synthesis of this compound can be achieved through various methods:

  • Condensation Reactions : Employing furan derivatives and p-tolualdehyde under acidic conditions has been a common approach.
  • Multicomponent Reactions : These reactions allow for the simultaneous formation of multiple bonds, enhancing yield and efficiency.

Q & A

Q. Key optimization parameters :

ParameterTypical RangeImpact
Catalyst loading2–5 mol% PdHigher loading reduces side products
Temperature80–110°CElevated temps improve reaction kinetics
SolventAnhydrous ethanol/toluenePolar aprotic solvents enhance solubility

Basic: How is the structural integrity of this compound validated experimentally?

Answer:
Structural confirmation relies on multimodal spectroscopic analysis :

  • ¹H/¹³C NMR : Key signals include:
    • Aromatic protons (δ 6.5–7.5 ppm for furan and p-tolyl groups) .
    • Acetyl carbonyl carbon at δ ~190 ppm .
  • IR Spectroscopy : Stretching vibrations for ketone (C=O, ~1665 cm⁻¹) and furan rings (C-O-C, ~1200 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion ([M+H]⁺) and fragmentation patterns .

Q. Example ¹³C NMR Data for Analogous Compounds :

Carbon TypeChemical Shift (δ, ppm)Reference
Acetyl C=O190.8
Furan C2155.9
p-Tolyl CH₃21.5

Basic: What are the dominant reactivity patterns of this compound in organic transformations?

Answer:
The compound exhibits reactivity at two sites:

Acetyl Group :

  • Nucleophilic acyl substitution with amines/hydrazines to form hydrazones or amides (e.g., thiosemicarbazone derivatives via reflux with thiosemicarbazides) .
  • Reduction to secondary alcohols using NaBH₄ or LiAlH₄.

Furan Ring :

  • Electrophilic aromatic substitution (e.g., nitration, halogenation) at the C5 position due to electron-donating p-tolyl group .
  • Oxidation of the furan ring to diketones using Ru or SeO₂ catalysts .

Advanced: How can mechanistic studies elucidate the catalytic pathways in Pd-mediated coupling reactions involving this compound?

Answer:
Mechanistic insights are gained through:

  • Kinetic Isotope Effect (KIE) Studies : Comparing reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining C–H bond cleavage steps .
  • DFT Calculations : Modeling transition states to predict regioselectivity in cross-coupling. For example, computational analysis of Pd(II)/Pd(0) cycles reveals oxidative addition as the turnover-limiting step .
  • In Situ Spectroscopy : Monitoring reaction intermediates via Raman or IR to track ligand-metal coordination dynamics .

Advanced: What strategies resolve contradictions in reported spectral data for structurally similar furan-based ketones?

Answer:
Contradictions arise from solvent effects, impurities, or instrumentation variability. Mitigation strategies include:

Standardized Protocols :

  • Use deuterated solvents (e.g., CDCl₃) with internal standards (TMS) for NMR .
  • Calibrate MS instruments with certified reference compounds .

Comparative Analysis :

  • Cross-reference with databases (e.g., PubChem, NIST) for analogous compounds .

2D NMR Techniques :

  • HSQC and HMBC to unambiguously assign quaternary carbons and long-range couplings .

Advanced: How is the bioactivity of this compound evaluated in drug discovery contexts?

Answer:
Bioactivity assessment involves:

In Vitro Assays :

  • Antibacterial Activity : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative strains (e.g., S. aureus, E. coli) .
  • Antioxidant Potential : DPPH radical scavenging assays (IC₅₀ quantification) .

Molecular Docking :

  • Simulate binding to target enzymes (e.g., DNA gyrase) using AutoDock Vina to predict inhibition modes .

ADMET Profiling :

  • Predict pharmacokinetics (e.g., CYP450 metabolism) via SwissADME or ADMETLab .

Advanced: What computational methods are employed to study the electronic properties of this compound?

Answer:

  • Density Functional Theory (DFT) :
    • Calculate HOMO/LUMO energies to assess redox behavior (e.g., B3LYP/6-31G* basis set) .
    • Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) Simulations :
    • Simulate solvation effects in aqueous/organic media to optimize reaction solvents .

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